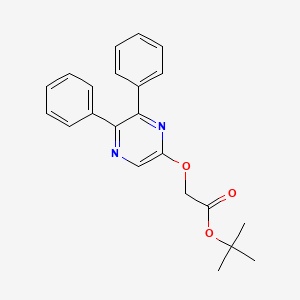

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate

Description

Properties

Molecular Formula |

C22H22N2O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

tert-butyl 2-(5,6-diphenylpyrazin-2-yl)oxyacetate |

InChI |

InChI=1S/C22H22N2O3/c1-22(2,3)27-19(25)15-26-18-14-23-20(16-10-6-4-7-11-16)21(24-18)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |

InChI Key |

DCQPGVBGLFNBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminopyrazines

Method:

A common approach involves condensing 2-aminopyrazines with aromatic aldehydes or ketones under dehydrating conditions to form the diphenyl-substituted pyrazine ring. This process typically employs acid or base catalysis at elevated temperatures (~100-150°C).-

- Aromatic aldehydes (e.g., benzaldehyde derivatives)

- Acid catalysts such as polyphosphoric acid (PPA) or Lewis acids

- Solvents like acetic acid or ethanol

Outcome:

Formation of the diphenylpyrazine core with high regioselectivity.

Functionalization at the 2-Position

Method:

The pyrazine ring is further functionalized at the 2-position via nucleophilic substitution or electrophilic aromatic substitution, depending on the substituents present.-

- Nucleophiles such as phenols or alcohols for oxy-functionalization

- Catalysts like copper or palladium complexes for cross-coupling reactions

Application:

Introduction of the oxy group at the 2-position to enable subsequent esterification.

Formation of the Oxy-Linked Acetate

The key step involves attaching the acetate moiety to the pyrazine core via an oxy linkage, often through nucleophilic substitution or esterification.

Nucleophilic Oxy-Substitution

Method:

Reacting a 2-hydroxy- or 2-alkoxy-derivative of the pyrazine with tert-butyl bromoacetate under basic conditions (e.g., potassium tert-butoxide) facilitates nucleophilic substitution at the electrophilic carbon of tert-butyl bromoacetate.-

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 0-25°C for controlled reactivity

- Base: Potassium tert-butoxide to generate the nucleophilic oxy species

Esterification

Method:

Alternatively, esterification can be performed by activating the carboxylic acid form of the intermediate with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of hydroxybenzotriazole (HOBt) to form the ester linkage.-

- Solvent: Dichloromethane (DCM) or ethyl acetate

- Catalysts: Triethylamine or pyridine as bases

- Temperature: Room temperature to reflux

Key Literature and Patent-Based Synthesis Routes

Patent WO2018008042A1 (2017)

This patent details a process for synthesizing related pyrazine derivatives, emphasizing the use of potassium tert-butoxide in anhydrous solvents to facilitate nucleophilic substitution of tert-butyl bromoacetate onto pyrazine derivatives. The process involves:

- Reacting 2-amino-5,6-diphenylpyrazine with isopropyl bromide in the presence of potassium tert-butoxide to form an amino-alkyl intermediate.

- Subsequent esterification with tert-butyl bromoacetate under controlled temperature (100-150°C) in hydrocarbon solvents like n-heptane.

- Purification via filtration and crystallization to obtain the desired ester.

Organic Synthesis via Cross-Coupling

Another route involves cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce the diphenyl groups onto the pyrazine core, followed by oxy-functionalization and esterification.

Alternative Methods

Direct Oxy-alkylation:

Using phenolic derivatives and alkyl halides under basic conditions to install the oxyacetate group directly onto the pyrazine ring.Multi-step Functionalization:

Sequential reactions starting from simpler heterocycles, involving nitration, reduction, and subsequent substitution steps.

Data Summary and Comparative Table

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate has several scientific research applications, including:

Biology: The compound’s derivatives may be studied for their biological activity and potential use in agricultural biotechnology.

Industry: The compound’s derivatives can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrazine moiety can interact with various enzymes or receptors, leading to specific biological effects. detailed studies on the exact molecular targets and pathways are limited.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate

- CAS Number : 162928-03-2

- Molecular Formula : C₂₂H₂₂N₂O₃

- Molecular Weight : 362.422 g/mol

- Structure: Features a diphenylpyrazine core substituted with a tert-butyl ester-linked acetoxy group at the 2-position.

Such compounds are studied for their biological activity, particularly as prostacyclin receptor agonists, which have implications in cardiovascular and anti-inflammatory therapies .

The following table summarizes key structural and functional differences between this compound and its analogs:

Structural and Functional Insights :

Substituent Effects on Bioactivity: The parent compound’s diphenylpyrazine core is critical for mimicking natural ligands of prostacyclin receptors (IP receptors), which are G protein-coupled receptors involved in vasodilation and platelet inhibition . Methylamino (in C₂₈H₃₂N₃O₃) and isopropylamino (in C₃₀H₃₆N₃O₃) substituents introduce basic nitrogen atoms, enabling stronger receptor interactions via hydrogen bonding or ionic interactions. The methylamino derivative’s higher yield (68%) suggests synthetic accessibility . Bromine in C₁₁H₂₁BrO₃ provides a reactive site for further derivatization, expanding utility in medicinal chemistry .

Melting Points: While data for the parent compound is lacking, derivatives like C₂₈H₃₂N₃O₃ form pale yellow solids, suggesting moderate crystallinity .

Therapeutic Potential: Compounds with aminoalkyloxy chains (e.g., C₂₈H₃₂N₃O₃) show promise as prostacyclin receptor agonists, which could treat pulmonary hypertension or thrombosis . The bulky isopropyl group in C₃₀H₃₆N₃O₃ may reduce off-target effects by sterically blocking non-specific binding .

Biological Activity

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate, with the CAS number 162928-03-2, is a compound that has garnered attention for its potential biological activity, particularly in the context of herbicide development. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C22H22N2O3

- Molecular Weight : 362.43 g/mol

- Structure : The compound features a tert-butyl group attached to an acetate moiety linked through an ether bond to a diphenylpyrazine derivative.

Herbicidal Potential

Research indicates that this compound may be useful in the synthesis of diphenylpyrazine derivatives that exhibit herbicidal properties. The structure suggests potential interactions with biological pathways in plants, making it a candidate for further investigation in agricultural applications .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures often interact with specific enzymes or receptors involved in plant growth regulation. Understanding these interactions could lead to the development of targeted herbicides with reduced environmental impact.

Case Studies

-

Study on Herbicidal Efficacy :

- A study conducted by Yanai et al. (1995) explored various diphenylpyrazine derivatives for their herbicidal activity. The findings suggested that modifications to the pyrazine core could enhance efficacy against specific weed species, indicating a promising avenue for this compound as a lead compound in herbicide development.

-

Toxicological Assessments :

- Toxicological assessments are crucial for evaluating the safety of new herbicides. Preliminary studies have indicated that while some derivatives exhibit potent herbicidal activity, they also require thorough testing to assess their toxicity to non-target organisms and environmental safety.

Summary of Findings

| Study | Focus | Key Findings |

|---|---|---|

| Yanai et al. (1995) | Herbicidal Activity | Identified potential for diphenylpyrazine derivatives as herbicides |

| Toxicity Studies | Safety Evaluation | Need for comprehensive toxicity assessments before field application |

Future Research Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas include:

- In-depth Mechanistic Studies : Investigating how this compound interacts at the molecular level within target organisms.

- Field Trials : Conducting field trials to assess efficacy and safety under real-world conditions.

- Synthesis of Analogs : Exploring structural modifications to improve activity and reduce toxicity.

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling tert-butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize dermal/ocular exposure.

- Avoid contact with strong acids, bases, oxidizing agents, or reducing agents due to potential hazardous reactions .

- Conduct experiments in a fume hood to mitigate inhalation risks (classified as Acute Toxicity Category 4 for inhalation) .

- Store in a cool, dry environment under inert atmosphere to maintain stability .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer :

- A multi-step synthesis approach is commonly employed, involving:

Coupling Reactions : Use of tert-butyl esters with pyrazine derivatives under mild basic conditions (e.g., pyridine in dichloromethane at 20°C for 0.5–1 hour) .

Protection/Deprotection Strategies : tert-Butyl groups are introduced via carbamate or acetate intermediates to protect reactive hydroxyl or amine groups during synthesis .

- Example Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pyridine, CH₂Cl₂, 20°C | 86% |

| 2 | NaH, THF, 0–5°C | 75% |

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Conduct standardized ecotoxicity assays (e.g., Daphnia magna acute toxicity tests or algal growth inhibition studies) to estimate LC₅₀/EC₅₀ values .

- Use predictive computational models (e.g., EPI Suite) to assess bioaccumulation potential and persistence in the absence of experimental data .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

- Methodological Answer :

- Use SHELX software (e.g., SHELXL for refinement) to handle twinning or high-resolution data discrepancies. Key steps:

Apply TWIN/BASF commands to model twinning in crystals .

Validate hydrogen bonding networks using Fourier difference maps to resolve electron density ambiguities .

- Cross-validate results with spectroscopic data (e.g., NMR, IR) to confirm functional group orientations .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Steric Hindrance Mitigation : Use bulky protecting groups (e.g., tert-butyl) to shield reactive sites during coupling reactions .

- Catalytic Optimization : Employ Pd-catalyzed cross-coupling under inert atmospheres to minimize side reactions in pyrazine ring functionalization .

- Reaction Monitoring : Use real-time HPLC-MS to track intermediate stability and adjust reaction times dynamically .

Q. How does the tert-butyl group influence the compound’s interaction with biological targets?

- Methodological Answer :

- The tert-butyl moiety enhances lipophilicity , improving membrane permeability in cellular assays (logP ~4.2 predicted).

- Steric Effects : Reduces off-target interactions by restricting rotational freedom at the acetoxy-pyrazine junction .

- Validation : Compare binding affinities of tert-butyl analogs vs. methyl/ethyl derivatives using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical methods are critical for impurity profiling of this compound in pharmaceutical research?

- Methodological Answer :

- HPLC-PDA/MS : Detect and quantify trace impurities (e.g., Selexipag Impurity 8) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .

- NMR Spectroscopy : Use ¹H-¹³C HSQC to resolve stereochemical ambiguities in the pyrazine core .

- Limit Tests : Establish thresholds for residual solvents (e.g., dichloromethane < 600 ppm) per ICH Q3C guidelines .

Contradictions and Data Gaps

- Stability vs. Reactivity : While the compound is stable under inert storage , combustion may release toxic fumes (e.g., NOₓ, CO) . Validate decomposition pathways via thermogravimetric analysis (TGA).

- Toxicity Data : Acute toxicity is classified but lacks mechanistic studies. Propose in vitro cytotoxicity assays (e.g., HepG2 cells) to bridge this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.